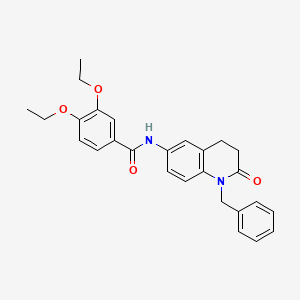

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-3-32-24-14-10-21(17-25(24)33-4-2)27(31)28-22-12-13-23-20(16-22)11-15-26(30)29(23)18-19-8-6-5-7-9-19/h5-10,12-14,16-17H,3-4,11,15,18H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMIMTGNRLRPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

Oxidation to Form the Oxo Group:

Attachment of the Diethoxybenzamide Moiety: The final step involves the coupling of the diethoxybenzamide group to the tetrahydroquinoline core, typically through amide bond formation using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The benzyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation and survival. Studies have indicated that compounds with similar structures can intercalate with DNA and inhibit replication processes, leading to apoptosis in cancer cells .

2. Neuroprotective Effects:

Research suggests that this compound may possess neuroprotective properties. It is believed to modulate signaling pathways involved in neurodegenerative diseases. For instance, the compound's ability to interact with neurokinin receptors could be leveraged in treating conditions such as Alzheimer's disease and other forms of dementia .

3. Anti-inflammatory Properties:

The compound's structure allows it to potentially inhibit inflammatory pathways. This could make it useful in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease. The anti-inflammatory effects are attributed to its capacity to inhibit the production of pro-inflammatory cytokines .

Synthetic Methodologies

1. Synthesis and Optimization:

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core: This step often employs a Pfitzinger reaction involving isatin derivatives and aromatic aldehydes.

- Benzylation: The quinoline core is benzylated using benzyl bromide in the presence of a base.

- Amidation: Finally, the reaction with diethoxybenzoyl chloride leads to the formation of the target compound.

Optimization techniques such as high-throughput screening and automated synthesis can enhance yield and purity for industrial applications .

Industrial Applications

1. Pharmaceutical Manufacturing:

Given its diverse pharmacological properties, this compound can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to act on multiple biological targets makes it a valuable candidate for drug development pipelines focusing on cancer and neurodegenerative diseases .

2. Agricultural Chemistry:

The compound's potential pesticidal properties have been explored in agricultural applications. Its derivatives could be developed as antifungal agents or antifeedants against pests .

Case Studies

Case Study 1: Anticancer Activity

A study published in EurekaSelect demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Neuroprotection

Research highlighted in PubChem showed that compounds structurally related to this compound could protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide and analogous compounds:

Structural and Functional Insights

This difference may improve blood-brain barrier penetration but reduce metabolic stability due to increased susceptibility to oxidative metabolism .

Heterocyclic Modifications :

- The thiazole-oxazole system in ’s compound replaces the benzamide group, enabling hydrogen bonding with bacterial targets (e.g., DNA gyrase) but reducing CNS bioavailability due to higher polarity .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (429.5 vs. 363.45 g/mol) and diethoxy groups may reduce aqueous solubility compared to ’s analog, necessitating formulation adjustments for in vivo studies.

Research Findings and Implications

Reactivity and Stability

- The amide bond in the target compound is expected to exhibit moderate stability under physiological conditions, similar to ’s propionamide derivative. However, the diethoxy groups may undergo cytochrome P450-mediated O-deethylation, generating reactive metabolites .

- In contrast, the thiazole-oxazole heterocycles in ’s compound show higher resistance to hydrolysis, favoring prolonged antibacterial activity .

Pharmacological Predictions

- Target Compound: Likely binds to serine proteases (e.g., thrombin) or neurotransmitter receptors (e.g., 5-HT₆) due to its planar quinolinone core and benzamide orientation.

- ’s Compound: The tetrahydroisoquinoline-propanamide structure suggests kinase inhibition (e.g., JAK2/STAT3 pathways) based on homology to known inhibitors .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a tetrahydroquinoline moiety which is known for various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 444.5 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.5 g/mol |

| CAS Number | 954660-83-4 |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Quinoline Core : The quinoline structure is synthesized using a Pfitzinger reaction involving an isatin derivative and an aromatic aldehyde.

- Benzylation : The quinoline core undergoes benzylation with benzyl bromide.

- Amidation : The final step involves reacting the benzylated quinoline with 3,4-diethoxybenzoyl chloride to yield the target compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Intercalation : The quinoline core allows for potential intercalation into DNA strands, disrupting replication and transcription processes.

- Receptor Modulation : The compound may modulate receptor signaling pathways due to its structural components.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HT29 colon cancer and DU145 prostate cancer) have demonstrated that these compounds can significantly reduce cell viability.

- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to targets like EGFR tyrosine kinase, which plays a crucial role in cancer growth and survival .

Case Studies

A notable study evaluated the anticancer effects of related compounds on various cancer cell lines using the MTT assay to measure cell viability. Results indicated that certain derivatives showed promising inhibitory effects on cell proliferation.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide?

The synthesis of this compound typically involves multi-step reactions, including amide bond formation and functional group modifications. Key parameters include:

- Temperature : Reactions often require mild temperatures (25–80°C) to avoid side reactions, particularly during cyclization steps .

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for amide coupling, while toluene is used for cyclization .

- Catalysts : Bases such as triethylamine or sodium hydride are critical for deprotonation during amide formation .

- Reaction Time : Intermediate purification steps (e.g., column chromatography) may extend synthesis timelines but improve purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR identify protons and carbons in the tetrahydroquinoline core, benzamide substituents, and diethoxy groups. For example, aromatic protons typically resonate at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 473.2) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and ether C-O (~1250 cm) validate functional groups .

Q. What functional groups dominate its reactivity?

The compound’s reactivity is governed by:

- Amide Group : Participates in hydrogen bonding with biological targets and undergoes hydrolysis under acidic/basic conditions .

- Tetrahydroquinoline Core : The 2-oxo group enables redox reactions (e.g., reduction to dihydroquinoline) .

- Diethoxybenzamide : Ether linkages enhance lipophilicity, influencing membrane permeability in pharmacological assays .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in biological systems?

While not fully elucidated, preliminary studies suggest:

- Enzyme Inhibition : The amide and tetrahydroquinoline moieties may bind to ATP-binding pockets in kinases or proteases, as seen in structurally related compounds .

- Receptor Modulation : The diethoxybenzamide group could interact with G-protein-coupled receptors (GPCRs), altering intracellular signaling pathways .

- Oxidative Stress Modulation : Analogous compounds exhibit radical scavenging activity, potentially via the tetrahydroquinoline core’s redox-active properties .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in activity (e.g., varying IC values) may arise from:

- Structural Variants : Minor substituent changes (e.g., ethyl vs. benzyl groups) significantly alter target affinity. For example, N-(1-cyclopropanecarbonyl-...) analogs show reduced cytotoxicity compared to the benzyl derivative .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent polarity (DMSO vs. ethanol) affect bioavailability .

Methodological Solution : Standardize assays using orthogonal techniques (e.g., SPR for binding affinity and cellular viability assays) to cross-validate results .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Focus on modifying:

- Benzamide Substituents : Replace diethoxy groups with electron-withdrawing groups (e.g., nitro) to assess impact on enzyme inhibition .

- Tetrahydroquinoline Core : Introduce methyl or acetyl groups at the 1-position to study steric effects on receptor binding .

- Linker Flexibility : Compare rigid (e.g., sulfonamide) vs. flexible (e.g., carbamate) linkers to optimize pharmacokinetics .

Q. How can redox behavior be experimentally analyzed?

- Oxidation : Treat with KMnO in acidic conditions to oxidize the 2-oxo group, monitored by TLC or HPLC .

- Reduction : Use Pd/C under H to reduce the tetrahydroquinoline core, followed by NMR to confirm product regiochemistry .

Q. What in vitro/in vivo models are suitable for studying neuroprotective potential?

- In Vitro : Primary neuronal cultures exposed to oxidative stress (e.g., HO) to measure viability via MTT assay .

- In Vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess amyloid-β plaque reduction via immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.